![molecular formula C12H16N2O3S B2604958 N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine CAS No. 923170-31-4](/img/structure/B2604958.png)
N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine, also known as MNS or MNS-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to modulate certain biological processes.
Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research has delved into the hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including hydroxylamine and piperidine derivatives. These studies have provided insights into the structural features and hydrogen-bonding patterns of these compounds, which are crucial for understanding their chemical behavior and potential applications in crystal engineering and design (Smith, Wermuth, & Sagatys, 2011).
Synthesis of Novel Compounds
The synthesis of novel compounds using piperidine derivatives showcases the versatility of these chemical structures in drug development and synthesis of psychotherapeutic drugs. For example, the creation of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride demonstrates the potential of piperidine derivatives in synthesizing intermediate compounds for psychotherapeutic drugs, highlighting the importance of these derivatives in medicinal chemistry (Ji Ya-fei, 2011).
Antimicrobial and Antioxidant Studies
Research on piperidine derivatives also extends to their antimicrobial and antioxidant properties. Studies have synthesized and analyzed new pyridine derivatives and sulfonyl hydrazones containing piperidine derivatives for their biological activities. These compounds have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents. Additionally, some derivatives have displayed antioxidant capacity, suggesting their utility in addressing oxidative stress-related conditions (Patel & Agravat, 2007; Karaman et al., 2016).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on metal surfaces, particularly iron. These studies are crucial for developing new corrosion inhibitors that can protect metals from degradation, highlighting the application of piperidine derivatives in materials science and engineering (Kaya et al., 2016).
Molecular Dynamic Simulation Studies
Quantum chemical and molecular dynamic simulation studies of piperidine derivatives have been conducted to predict their inhibition efficiencies on the corrosion of iron. These studies provide a deeper understanding of the molecular interactions and properties that contribute to the effectiveness of corrosion inhibitors, showcasing the importance of computational methods in chemical research (Kaya et al., 2016).
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(16,17)14-8-6-11(13-15)7-9-14/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYUJPALTFDUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)
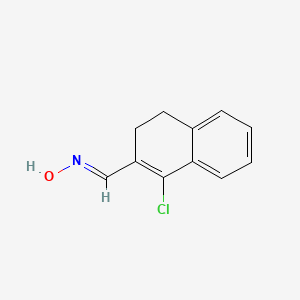
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)
![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)
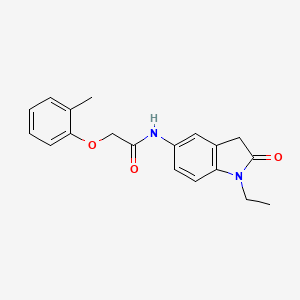
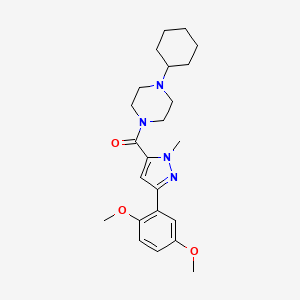
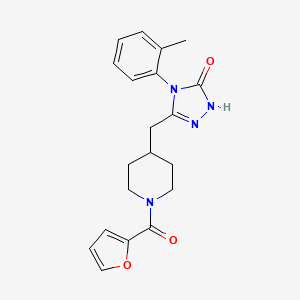
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
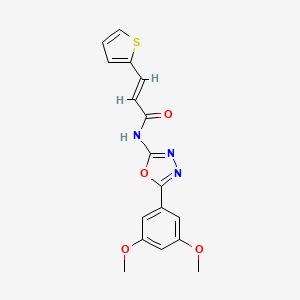
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)
![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)